N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems
Preparation Methods
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine under specific conditions . The reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding pyrazole derivatives with altered functional groups.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a pharmacophore for the development of antileishmanial and antimalarial agents . Additionally, it has been investigated for its potential use in targeting tumor-associated macrophages and microglia in the treatment of glioblastoma multiforme . Its unique structure and reactivity make it a valuable compound for various research applications in chemistry, biology, and industry.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial and antimalarial applications, it may inhibit key enzymes or interfere with cellular processes essential for the survival of the pathogens . In cancer research, it may target specific receptors or signaling pathways involved in tumor growth and progression .
Comparison with Similar Compounds
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide . While both compounds share a pyrazole core, their unique substituents and structural differences contribute to their distinct pharmacological properties and applications. The presence of cyclopentyl and dimethyl groups in this compound may enhance its stability and reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C15H23N5 |
---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N5/c1-11-13(8-16-15-9-17-19(3)12(15)2)10-20(18-11)14-6-4-5-7-14/h9-10,14,16H,4-8H2,1-3H3 |
InChI Key |
NBVATCFXOQWNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CN(N=C2C)C3CCCC3 |
Origin of Product |
United States |
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